6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline - 902910-56-9

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

Catalog Number: EVT-2520869
CAS Number: 902910-56-9
Molecular Formula: C26H23F2N3O2S
Molecular Weight: 479.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antibacterial Agents: Many studies focus on synthesizing and evaluating novel quinolone derivatives as potential antibacterial agents. [, , , , , , , ]
  • Antifungal Agents: Some papers explore the antifungal properties of synthesized compounds, particularly those incorporating quinoline or similar heterocyclic structures. [, ]
  • Enzyme Inhibitors: Significant research explores compounds targeting specific enzymes, including urease, equilibrative nucleoside transporters (ENTs), and monoacylglycerol lipase (MAGL). [, , , ]
  • Receptor Ligands: Several studies focus on developing compounds with affinity for specific receptors, such as dopamine D2 and D3 receptors, sigma receptors, and retinoic acid receptor-related orphan receptor C (RORc). [, , ]
  • Anti-amyloid Aggregation Agents: Research investigates the potential of certain compounds, particularly benzothiazole-piperazine hybrids, to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a potent and selective inhibitor of human equilibrative nucleoside transporters (ENTs), specifically demonstrating greater selectivity for ENT2 over ENT1. [] This compound exhibits irreversible and non-competitive inhibition of [3H]uridine uptake by binding to a site on ENT1 that differs from that of conventional inhibitors. []
  • Relevance: FPMINT, similar to the target compound 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, contains a 4-(2-fluorophenyl)piperazin-1-yl subunit. [] This structural similarity suggests a potential shared pharmacophore and highlights the importance of this moiety in interacting with specific biological targets. Further investigation into the structure-activity relationship of these compounds could provide valuable insights into the design of novel therapeutic agents targeting ENTs.

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin [(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol], a molecule with demonstrated antiparkinsonian activity in various animal models of Parkinson's disease. []
  • Relevance: While this compound doesn't share the complete core structure with 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, it highlights the significance of the piperazine moiety as a potential pharmacophore in diverse therapeutic areas. [] The presence of piperazine in compounds targeting different diseases, like Parkinson's disease, suggests its potential versatility in drug design and development.

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is a hydrochloride salt of an amine derivative that exhibits structural similarities to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
  • Relevance: This compound, along with its fluorinated analog, shares a piperazine ring system with 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline. [] The variations in substituents attached to the piperazine ring in these compounds could offer valuable insights into structure-activity relationships, particularly regarding their interactions with biological targets.

12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

  • Compound Description: Synthesized from 9α-hydroxyparthenolide (isolated from Anvillea radiata), this compound's crystal structure reveals two independent molecules with distinct conformations of its piperazine and lactone rings. []
  • Relevance: This compound features the 4-(2-fluorophenyl)piperazin-1-yl subunit, directly mirroring the target compound. [] This structural resemblance suggests potentially shared pharmacological properties and further emphasizes the relevance of this specific substituent in medicinal chemistry. Understanding the conformational flexibility of this shared moiety, as observed in the crystal structure, may be crucial for optimizing drug-target interactions.

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 exhibits nanomolar affinity for sigma receptors, particularly sigma-2 receptors, and a notable affinity for 5-HT2 receptors and monoamine transporters. [] It attenuates cocaine-induced effects in rodents, highlighting its potential as a lead for cocaine antagonist development. []
  • Relevance: Although structurally distinct from 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, SN79 shares a crucial structural element: the presence of a fluorophenylpiperazine moiety. [] This common feature suggests potential overlap in their pharmacological profiles and highlights the significance of this moiety in interacting with specific receptor systems.

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), displaying a 229-fold selectivity over human ACAT-2. [] Its improved aqueous solubility and oral absorption make it a promising clinical candidate for treating diseases associated with ACAT-1 overexpression. []
  • Relevance: K-604, while structurally distinct from 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, exemplifies the use of piperazine as a linker unit in drug design. [] This strategy is commonly employed to improve pharmacokinetic properties like solubility and absorption, which is evident in the superior profile of K-604 compared to its predecessor lacking the piperazine linker.

FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]

  • Compound Description: FMPD is a potential antipsychotic drug candidate that exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It demonstrates a lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] FMPD displays a unique pharmacological profile in preclinical studies, suggesting potential efficacy in treating schizophrenia and bipolar mania with a reduced risk of certain side effects. []
  • Relevance: While not a direct structural analog of 6-fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline, FMPD incorporates a substituted piperazine ring within its structure. [] This shared structural feature highlights the versatility of the piperazine moiety in medicinal chemistry and its ability to contribute to the development of compounds with diverse pharmacological properties.

Properties

CAS Number

902910-56-9

Product Name

6-Fluoro-4-(4-(2-fluorophenyl)piperazin-1-yl)-3-tosylquinoline

IUPAC Name

6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline

Molecular Formula

C26H23F2N3O2S

Molecular Weight

479.55

InChI

InChI=1S/C26H23F2N3O2S/c1-18-6-9-20(10-7-18)34(32,33)25-17-29-23-11-8-19(27)16-21(23)26(25)31-14-12-30(13-15-31)24-5-3-2-4-22(24)28/h2-11,16-17H,12-15H2,1H3

InChI Key

UFNJWUMSOXNPDO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.